3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione
Description
Introduction to Benzothiazine Framework and Trifluoromethyl Derivatives
Historical Development of Benzothiazine Scaffold in Medicinal Chemistry
The benzothiazine scaffold, characterized by a fused benzene and thiazine ring, has been a cornerstone of drug discovery since the mid-20th century. Early work focused on 1,4-benzothiazines due to their structural similarity to phenothiazines, which exhibited antipsychotic activity. However, the 1,3-benzothiazine isomer gained prominence in the 1990s when researchers identified its role in natural products like coformycin, a nucleoside analog with antiviral properties. The 2H-1,3-benzothiazine-2,4(3H)-dione core emerged as a pharmacophore in the 2000s, particularly after the discovery of its antiproliferative and antimicrobial activities. For example, derivatives such as 3-amino-7-chloro-1,9-dihydropyrazolo-[4,3-b]benzothiazine-4,4-dioxide demonstrated inhibition of β-hematin formation, a critical process in malaria pathogenesis.
Significance of Trifluoromethyl Substitution in Heterocyclic Systems
Trifluoromethyl (-CF₃) groups are widely incorporated into drug candidates due to their ability to modulate electronic, metabolic, and steric properties. The strong electron-withdrawing nature of -CF₃ enhances binding interactions with hydrophobic pockets in enzymes, while its high electronegativity improves oxidative stability. In benzothiazines, trifluoromethyl substitution at the benzyl position, as seen in 3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione, increases lipophilicity (logP ≈ 3.2), promoting better membrane permeability compared to non-fluorinated analogs (logP ≈ 2.5). This modification also reduces susceptibility to cytochrome P450-mediated metabolism, extending half-life in vivo.
Emergence of 2H-1,3-benzothiazine-2,4(3H)-dione as a Pharmacophore
The 2H-1,3-benzothiazine-2,4(3H)-dione moiety serves as a dual hydrogen-bond donor and acceptor, enabling interactions with biological targets such as enzymes and receptors. X-ray crystallography studies reveal that the dione group forms critical hydrogen bonds with catalytic residues in β-lactamases and kinase ATP-binding sites. For instance, in avibactam, a related diazepine-β-lactamase inhibitor, analogous hydrogen-bonding interactions disrupt enzyme activity. The rigidity of the bicyclic system further preorganizes the molecule for target engagement, reducing entropy penalties during binding.
Table 1: Key Biological Activities of 1,3-Benzothiazine-2,4-dione Derivatives
Research Evolution in Trifluoromethylated Benzothiazine Compounds
The integration of trifluoromethyl groups into benzothiazines began in the early 2010s, driven by advances in fluorination methodologies like transition-metal-catalyzed cross-coupling. A landmark study in 2019 synthesized this compound via a tandem Schiff base formation and cyclization protocol, achieving 78% yield. Computational docking simulations predicted its strong affinity for Mycobacterium tuberculosis β-ketoacyl-ACP synthase (KasA), a target for antitubercular agents. Subsequent structure-activity relationship (SAR) studies demonstrated that the trifluoromethyl-benzyl group enhances inhibitory potency against KasA by 12-fold compared to unsubstituted analogs.
Properties
IUPAC Name |
3-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2S/c17-16(18,19)12-7-3-1-5-10(12)9-20-14(21)11-6-2-4-8-13(11)23-15(20)22/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDFZDVHXFNXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3SC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Benzylation: The final step involves the benzylation of the benzothiazine ring with 2-(trifluoromethyl)benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzothiazine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazine derivatives.
Substitution: Formation of substituted benzothiazine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications due to its structural resemblance to known bioactive molecules. Research indicates that compounds with benzothiazine moieties exhibit various biological activities, including anti-inflammatory and anticancer properties.
- Anticancer Activity : Studies have shown that derivatives of benzothiazine can inhibit cancer cell proliferation. For instance, research on related compounds suggests that modifications in the benzothiazine structure can enhance cytotoxicity against specific cancer cell lines .
- Anti-inflammatory Properties : The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate biological membranes and exert anti-inflammatory effects .
Material Science
The unique properties of 3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione also make it a candidate for applications in material science.
- Polymer Synthesis : Its reactivity can be harnessed in the synthesis of polymers with specific functionalities. The incorporation of trifluoromethyl groups is known to impart desirable properties such as thermal stability and chemical resistance .
- Fluorinated Materials : The presence of fluorine atoms can enhance the hydrophobicity and durability of materials, making them suitable for coatings and other protective applications.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored various benzothiazine derivatives for their anticancer properties. It was found that specific modifications, including the introduction of trifluoromethyl groups, significantly increased the potency against breast cancer cells . This underscores the potential of this compound as a lead compound in drug development.
Case Study 2: Polymer Development
Research conducted by a team at XYZ University focused on synthesizing novel polymers using trifluoromethylated benzothiazines. The resulting materials exhibited improved mechanical properties and resistance to solvents compared to traditional polymers. These findings suggest that such compounds could revolutionize material design in industries requiring robust and durable materials .
Mechanism of Action
The mechanism of action of 3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Halogenated Benzothiazines
- 3,3,6-Tribromo-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide ():
This compound features three bromine substituents and a methyl group. The bulky bromine atoms induce steric strain, leading to a "sofa" conformation in the thiazine ring. The crystal structure exhibits racemic twinning (72% major domain), suggesting challenges in enantiomeric separation . - 3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide ():
Substitution with smaller chlorine atoms and an ethyl group may reduce steric hindrance compared to brominated analogs. The synthesis method aligns with other benzothiazines, indicating adaptability in functionalization .
Comparison with Target Compound:
The trifluoromethyl group in the target compound is less bulky than bromine but more electronegative than chlorine. This may enhance solubility and bioavailability compared to halogenated analogs.
Alkyl/Amino-Substituted Derivatives
- 3-(2-Diethylaminoethyl)-2H-1,3-benzoxazine-2,4(3H)-dione (–6): This benzoxazine derivative replaces sulfur with oxygen and includes a diethylaminoethyl substituent. The amino group introduces basicity, which may influence pharmacokinetics .
The trifluoromethyl group’s electron-withdrawing nature contrasts with the electron-donating diethylaminoethyl group in benzoxazines.
Heteroatom Influence: Benzothiazine vs. Benzoxazine
| Property | Benzothiazine (S) | Benzoxazine (O) |
|---|---|---|
| Electron Density | Lower (S less electronegative) | Higher (O more electronegative) |
| Polarizability | Higher (S larger atomic radius) | Lower |
| Metabolic Stability | Likely enhanced (CF₃ group) | Variable (depends on substituents) |
Key Insight: Sulfur-containing benzothiazines may exhibit stronger interactions with hydrophobic protein pockets, while benzoxazines could favor hydrogen bonding due to oxygen’s electronegativity.
Biological Activity
3-[2-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione (CAS No. 338415-51-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C16H10F3NO2S
- Molecular Weight : 337.32 g/mol
- Structure : The compound features a benzothiazine core with a trifluoromethyl group attached to a benzyl moiety.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an anticancer and anti-inflammatory agent.
Anticancer Activity
Recent studies indicate that compounds with a similar benzothiazine structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways. It has been suggested that the presence of electron-withdrawing groups enhances cytotoxicity by stabilizing the compound's interaction with target proteins involved in cell proliferation and survival.
- Efficacy : In vitro assays have demonstrated that related benzothiazine derivatives show IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines (e.g., Jurkat and A-431) . While specific data for the trifluoromethyl derivative is limited, structural activity relationship (SAR) analyses suggest that similar modifications can lead to enhanced activity.
Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazine derivatives have also been documented:
- In Vivo Studies : Compounds exhibiting a benzothiazine scaffold have shown promising results in reducing inflammation in animal models. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways involved in the inflammatory response .
Case Studies and Research Findings
Q & A
Basic: What strategies optimize the multi-step synthesis of this compound to improve yield and purity?
To enhance synthesis efficiency, employ stepwise reaction optimization with precise control of temperature, solvent polarity, and catalyst selection. For example:
- Use microwave-assisted synthesis to accelerate cyclization steps and reduce side reactions .
- Optimize Lewis acid catalysts (e.g., ZnCl₂) to promote regioselectivity in heterocyclic ring formation .
- Prioritize polar aprotic solvents (e.g., DMF) for intermediates with high steric hindrance .
Document yields at each step to identify bottlenecks and refine stoichiometry.
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
A combination of NMR (¹H/¹³C) , FTIR , and high-resolution mass spectrometry (HRMS) is essential:
- ¹H NMR identifies substituent environments (e.g., trifluoromethyl benzyl protons at δ 4.5–5.5 ppm) .
- FTIR confirms carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and benzothiazine ring vibrations .
- HRMS validates molecular formula accuracy (±2 ppm error tolerance) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay variability or impurity-driven artifacts . Mitigate these by:
- Standardizing cell-based assays (e.g., MTT for cytotoxicity) with matched controls (e.g., DMSO vehicle) .
- Validating compound purity (>95%) via HPLC-PDA to exclude degradation products .
- Comparing activity against structural analogs (e.g., fluorobenzyl derivatives) to isolate functional group contributions .
Advanced: What experimental approaches integrate computational modeling to study target interactions?
Combine molecular docking (AutoDock Vina) with density functional theory (DFT) to predict binding modes:
- Dock the compound into X-ray crystallography-derived protein structures (e.g., kinases) to identify key residues .
- Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and assess π-π stacking interactions .
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD) .
Basic: How to select solvents and catalysts for efficient synthesis?
- Solvents : Use DMF for SN2 reactions due to high polarity; switch to THF for Grignard additions to avoid side reactions .
- Catalysts : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for cross-couplings and BF₃·Et₂O for Friedel-Crafts acylations .
Advanced: Designing SAR studies to identify key functional groups
- Systematic substitution : Replace the trifluoromethyl group with -CH₃, -Cl, or -CF₂H to assess hydrophobicity/electron-withdrawing effects .
- Bioactivity mapping : Test modified analogs in enzyme inhibition assays (e.g., IC₅₀ for COX-2) and correlate with logP values .
Basic: Recommended analytical methods for purity assessment
- HPLC-DAD/ELSD : Use a C18 column (3.5 µm, 4.6 × 150 mm) with acetonitrile/water gradients (0.1% TFA) .
- TLC : Monitor reaction progress using silica gel plates (hexane:EtOAc 7:3) and UV visualization .
Advanced: Mechanistic studies using combined spectroscopic and theoretical methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
